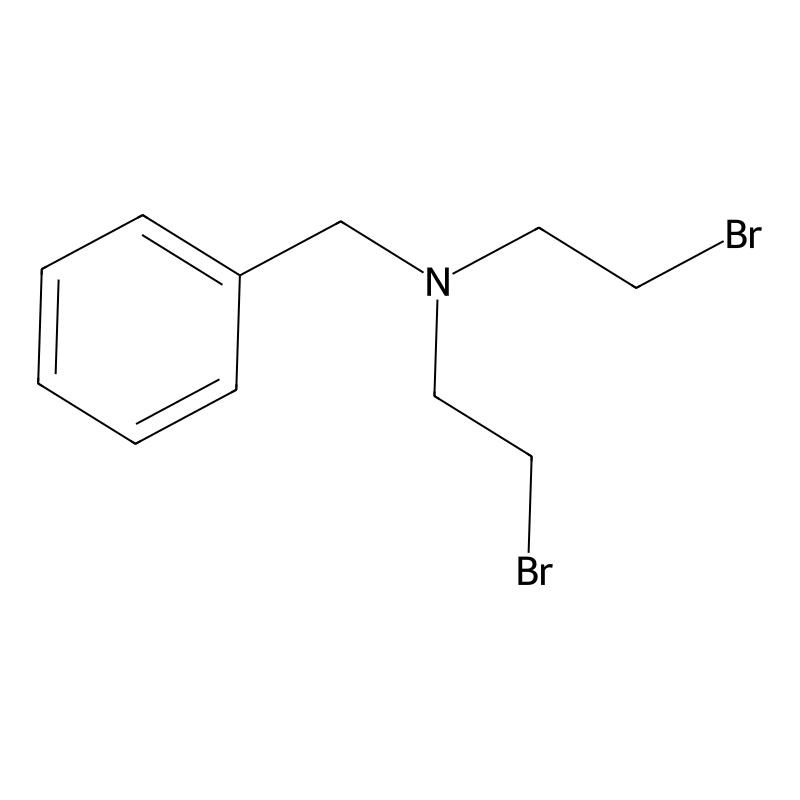N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine is a chemical compound with the molecular formula and a molecular weight of approximately 288.05 g/mol. This compound is characterized by the presence of a benzyl group attached to an ethylamine backbone, which includes two bromine substituents. The structure features a central ethylamine unit, with one bromine atom on the second carbon and another bromine atom on the adjacent carbon, making it a dibrominated derivative of ethylamine. The compound is typically represented by the following structural formula:
This compound has garnered interest in various fields due to its potential biological activities and applications in synthetic chemistry.
- Nucleophilic Substitution: The bromine atoms in this compound can be replaced by nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
- Alkylation Reactions: The presence of the amine group allows for further alkylation, potentially generating more complex structures.
- Reduction Reactions: The compound may undergo reduction to yield corresponding amines or other derivatives depending on the reducing agent used.
These reactions are significant for synthesizing related compounds or modifying the structure for specific applications.
Research has indicated that N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine exhibits various biological activities, particularly in pharmacological contexts. Its structure suggests potential interactions with biological targets, which could include:
- Antimicrobial Activity: Some studies have shown that brominated compounds can possess antimicrobial properties, suggesting potential applications in developing new antibiotics.
- Antitumor Activity: Compounds with similar structures have been investigated for their ability to inhibit tumor growth or induce apoptosis in cancer cells.
Further studies are necessary to elucidate the specific mechanisms of action and therapeutic potential of N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine.
The synthesis of N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine typically involves several steps:
- Bromination of Ethylamine: Starting with ethylamine, bromination can be performed using bromine or a brominating agent to introduce bromine atoms at specific positions.
- Benzylation Reaction: The resulting bromoethylamine can then be reacted with benzyl chloride or benzyl bromide in the presence of a base (such as sodium hydroxide) to form N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine.
- Purification: The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound.
These synthetic routes allow for the production of this compound in sufficient quantities for research and application purposes.
N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine has potential applications across various fields:
- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery efforts aimed at developing new antimicrobial or anticancer agents.
- Chemical Synthesis: It can act as an intermediate in synthesizing more complex organic molecules, particularly those containing amine functionalities.
- Research Tool: Its unique structural features make it valuable for studying chemical reactivity and interactions within biological systems.
Interaction studies involving N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine focus on its binding affinity and activity against specific biological targets. Preliminary studies suggest it may interact with enzymes or receptors relevant to disease pathways.
- Enzyme Inhibition Studies: Investigating its potential as an enzyme inhibitor can reveal insights into its mechanism of action and therapeutic applications.
- Cellular Assays: Conducting assays on cultured cells can provide information about its cytotoxicity and effects on cell viability.
Such studies are crucial for understanding how this compound may be utilized therapeutically.
Several compounds share structural similarities with N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromoethylamine | CHBrN | Simple bromoethyl derivative without benzyl group |
| Benzylbromide | CHBr | Aromatic bromo compound lacking amine functionality |
| N,N-Dibromobutyramide | CHBrN | Contains dibrominated butyramide structure |
Uniqueness of N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine
What sets N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine apart from these similar compounds is its dual bromination alongside the benzyl group, enhancing its reactivity and potential biological activity. This unique combination allows it to serve as a versatile building block in synthetic chemistry while also providing avenues for pharmacological exploration.








